

# Physical and chemical properties of 1-(m-Nitro-phenyl)-2-nitro-propane

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## Compound of Interest

Compound Name: 1-(m-Nitro-phenyl)-2-nitro-propane

Cat. No.: B8508898

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## In-Depth Technical Guide: 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(m-Nitro-phenyl)-2-nitro-propane** (CAS No. 29865-59-6). Due to the limited availability of specific experimental data for this compound, this document also includes information on the general characteristics of nitroaryl and nitroalkane compounds to offer a broader context for its potential reactivity and properties. A plausible synthetic route and a general characterization workflow are also presented.

### Introduction

**1-(m-Nitro-phenyl)-2-nitro-propane** is an organic compound featuring both a nitroaryl and a nitroalkane functional group. The presence of two nitro groups, one on the aromatic ring and one on the propane chain, significantly influences its electronic properties and chemical reactivity. Nitroaromatic compounds are a versatile class of chemicals with wide applications in the synthesis of pharmaceuticals, agrochemicals, and dyes, primarily due to the nitro group's ability to be readily transformed into other functional groups, such as amines.<sup>[1]</sup> Aliphatic nitro

compounds are also valuable synthetic intermediates.[2] The dual functionality of **1-(m-Nitro-phenyl)-2-nitro-propane** suggests its potential as a building block in organic synthesis.

## Physicochemical Properties

Direct experimental data for many of the physical properties of **1-(m-Nitro-phenyl)-2-nitro-propane** are not readily available in the public domain. The following table summarizes the known and predicted data for this compound. For context, experimental data for the related compounds 1-nitropropane and 2-nitropropane are also provided.

Property	1-(m-Nitro-phenyl)-2-nitro-propane	1-Nitropropane	2-Nitropropane
CAS Number	29865-59-6	108-03-2	79-46-9
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	210.19 g/mol	89.09 g/mol	89.09 g/mol
Melting Point	Data not available	-108 °C	-93 °C
Boiling Point	Data not available	131-132 °C	120 °C
Density	Data not available	0.998 g/mL at 25 °C	0.992 g/mL at 25 °C
Solubility in Water	Data not available	1.4 g/L	Slightly soluble
Predicted LogP	2.85	0.9	0.93

Note: Predicted LogP for **1-(m-Nitro-phenyl)-2-nitro-propane** is a computed value and should be considered an estimate.

## Chemical Properties and Reactivity

The chemical behavior of **1-(m-Nitro-phenyl)-2-nitro-propane** is dictated by the interplay of its two key functional groups: the m-nitrophenyl group and the 2-nitropropyl group.

## Reactivity of the Nitroaryl Group

The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] However, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The most common reaction of aromatic nitro compounds is their reduction to the corresponding anilines.[3] This transformation is a cornerstone of synthetic chemistry, providing access to a wide range of aromatic amines.

## Reactivity of the Nitroalkane Group

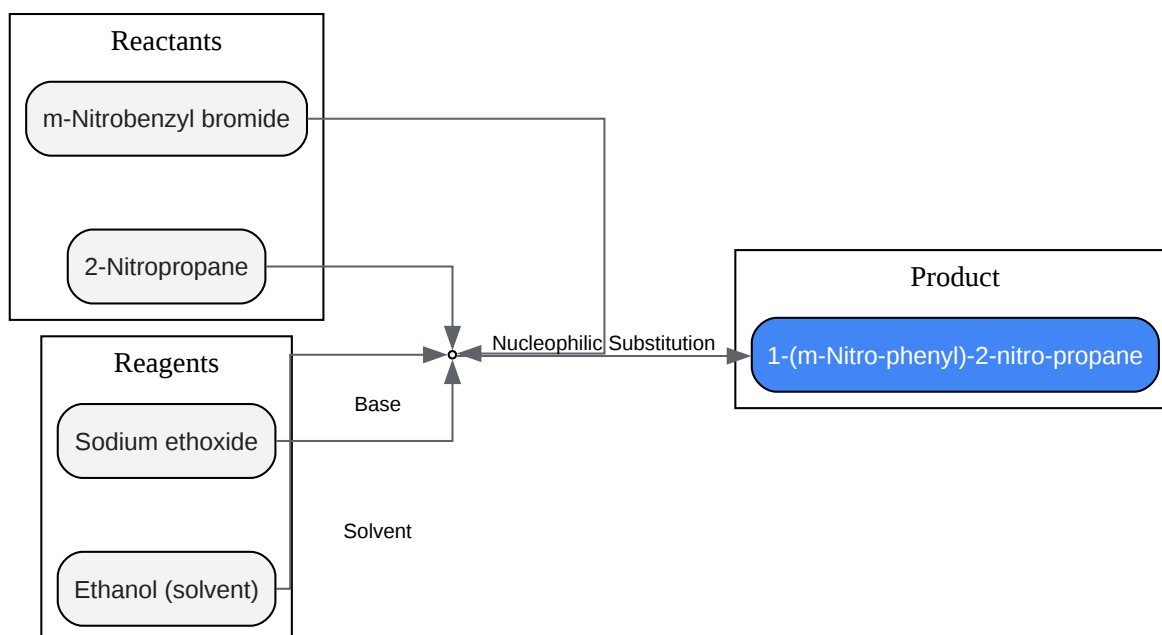
The alpha-carbon of the nitroalkane is acidic due to the strong electron-withdrawing nature of the nitro group, allowing for deprotonation to form a nitronate anion.[4] This anion is a versatile nucleophile that can participate in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions.[2][5] The nitroalkane group can also be reduced to an amine or converted to a carbonyl group via the Nef reaction.[5]

## Proposed Synthesis and Characterization

While a specific, experimentally validated synthesis for **1-(m-Nitro-phenyl)-2-nitro-propane** is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles.

## Proposed Synthetic Pathway

A feasible approach for the synthesis of **1-(m-Nitro-phenyl)-2-nitro-propane** is the nucleophilic substitution of a m-nitrobenzyl halide with the sodium salt of 2-nitropropane. This method is a common strategy for the formation of carbon-carbon bonds involving nitroalkanes.



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Proposed synthesis of **1-(m-Nitro-phenyl)-2-nitro-propane**.

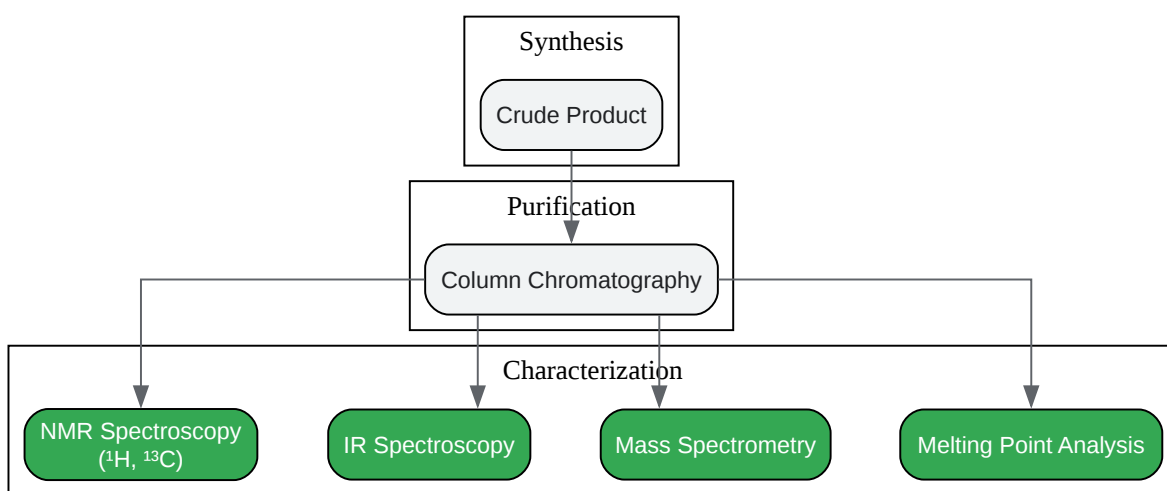
## Hypothetical Experimental Protocol

- **Formation of the Nitronate Anion:** To a solution of 2-nitropropane in a suitable solvent such as ethanol, add a strong base like sodium ethoxide at room temperature. Stir the mixture to facilitate the formation of the sodium salt of 2-nitropropane.
- **Nucleophilic Substitution:** Slowly add a solution of m-nitrobenzyl bromide in ethanol to the nitronate salt solution. The reaction mixture is then typically stirred at room temperature or gently heated to drive the substitution reaction to completion.
- **Work-up and Purification:** After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the

solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Characterization Workflow

The successful synthesis of **1-(m-Nitro-phenyl)-2-nitro-propane** would be confirmed through a series of analytical techniques.



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General workflow for the characterization of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the benzylic protons, the methine proton of the nitropropyl group, and the methyl protons.  $^{13}\text{C}$  NMR would confirm the number of unique carbon environments.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
- **Melting Point Analysis:** A sharp melting point for the purified solid would indicate its purity.

## Potential Applications and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of **1-(m-Nitro-phenyl)-2-nitro-propane**. However, nitroaromatic compounds are known to have a wide range of biological activities, and some are used as intermediates in the synthesis of pharmaceuticals.[1] The toxicity of nitrophenyl alkanes can vary, and it is important to handle such compounds with appropriate safety precautions.[6]

## Safety Information

No specific safety data for **1-(m-Nitro-phenyl)-2-nitro-propane** was found. However, based on the functional groups present, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may have explosive properties under certain conditions.

## Conclusion

**1-(m-Nitro-phenyl)-2-nitro-propane** is a compound for which there is a notable lack of publicly available experimental data. This guide has provided the known physicochemical properties and has outlined a plausible synthetic route and characterization workflow based on the general reactivity of its constituent functional groups. Further experimental investigation is required to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and should plan for comprehensive characterization upon its synthesis.

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